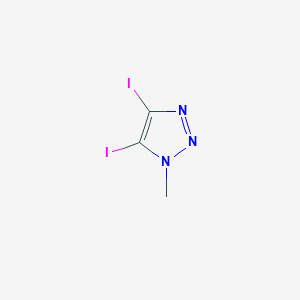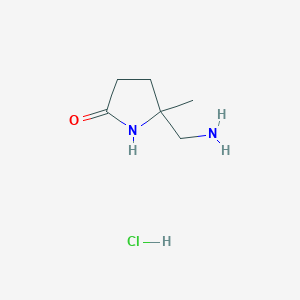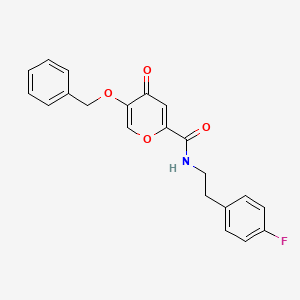![molecular formula C15H12Cl2N2O4S B2928790 2,5-dichloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide CAS No. 2034415-87-5](/img/structure/B2928790.png)
2,5-dichloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide is a synthetic compound featuring multiple functional groups, including a sulfonamide group, chloro substituents, and a fused pyridine-furan ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-dichloro-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide typically involves multiple steps:
Starting with a substituted benzenesulfonamide, chlorination reactions introduce chlorine atoms at the 2 and 5 positions.
The preparation of the fused pyridine-furan ring system is achieved through cyclization reactions involving appropriate precursors under controlled conditions such as high temperatures or with the use of specific catalysts.
Finally, the fused ring is linked to the benzenesulfonamide through an ethyl chain introduced via alkylation reactions.
Industrial Production Methods:
Industrial production may follow similar synthetic routes but optimized for large-scale operations, involving batch or continuous processes.
High-purity reagents, optimized reaction conditions, and efficient purification techniques are essential to ensure product consistency and quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro substituents may undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation and Reduction: The compound may undergo oxidation or reduction, particularly involving the pyridine-furan ring system.
Sulfonamide Reactivity: The sulfonamide group can participate in a variety of organic reactions, including substitution, hydrolysis, and condensation reactions.
Common Reagents and Conditions:
Nucleophiles such as amines and thiols for substitution.
Oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing agents such as sodium borohydride for reduction reactions.
Major Products:
Substitution products with diverse functional groups depending on the nucleophile used.
Oxidation and reduction products that modify the electronic structure of the compound.
Scientific Research Applications
Chemistry:
Used as a building block for synthesizing more complex molecules.
Studied for its unique reactivity patterns due to its multiple functional groups.
Biology and Medicine:
Investigated for potential bioactivity, including antimicrobial, anticancer, and anti-inflammatory properties.
Used in structure-activity relationship (SAR) studies to understand the influence of chemical structure on biological activity.
Industry:
Used in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity.
Mechanism of Action
Molecular Targets and Pathways:
The compound's biological activity is often linked to its ability to interact with specific enzymes, receptors, or proteins, altering their function.
May inhibit key enzymes in biological pathways, leading to its therapeutic effects.
Mechanistic Studies:
Studies focus on understanding how the compound binds to its molecular targets and the downstream effects of these interactions.
Comparison with Similar Compounds
Other sulfonamides with different substituents.
Compounds with fused ring structures but varying functional groups.
Analogous compounds may include other dichloro-substituted benzenesulfonamides or pyridine-furan derivatives.
This compound stands out in the realm of synthetic organic chemistry for its multifunctional properties and the wide range of potential applications in both scientific research and industrial contexts. Its synthetic versatility and reactivity make it a valuable subject of study for ongoing advancements in chemistry and related fields.
Properties
IUPAC Name |
2,5-dichloro-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4S/c16-11-1-2-12(17)13(9-11)24(21,22)18-5-7-19-6-3-10-4-8-23-14(10)15(19)20/h1-4,6,8-9,18H,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUIRSOYOFXKOMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)NCCN2C=CC3=C(C2=O)OC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-diethyl-2-{[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2928707.png)

![N-cyclopropyl-3-[4-(prop-2-enoyl)piperazin-1-yl]propanamide](/img/structure/B2928710.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2928711.png)
![2-(4-chlorophenoxy)-N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2928712.png)

![Methyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2928714.png)


![2,4-difluoro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2928719.png)
![methyl 2-(2-{1-ethyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamido)benzoate](/img/structure/B2928720.png)
![N-[4-(1-Adamantyl)phenyl]acetamide](/img/structure/B2928721.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-{[4-(methylsulfanyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2928726.png)
![1-(2,5-dimethoxyphenyl)-3-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-[(furan-2-yl)methyl]thiourea](/img/structure/B2928728.png)
